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Activity Comparison at a Glance

Activity / Property Calendulaglycoside A Calendulaglycoside B

Anti-inflammatory
(ID₅₀)

0.20 mg/ear [1] [2] 0.20 mg/ear [1] [2]

Anti-tumor
promotion (EBV-
EA)

Moderate inhibition (IC₅₀ 471-487 mol

ratio/32 pmol TPA) [1] [2]

Moderate inhibition (IC₅₀ 471-487

mol ratio/32 pmol TPA) [1] [2]

Antiviral (SARS-
CoV-2)

Strong inhibition; superior binding to

Mpro vs. reference inhibitor [3] [4]

Information not available in search
results

Cytotoxic (NCI
Panel)

Not the most potent in the study [1] Not the most potent in the study [1]

General Role Contributes to anti-inflammatory activity
[5]

Contributes to anti-inflammatory
activity [5]

Detailed Experimental Data and Protocols
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The quantitative data in the table above comes from specific experimental models. Here is a detailed

breakdown of the methodologies.

Anti-inflammatory Activity

Experimental Protocol: The inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate
(TPA)-induced inflammation in mice was evaluated. Compounds were applied to the ears of mice,
and the inflammation was measured. The ID₅₀ (dose that causes 50% inhibition of inflammation) was

determined to be 0.20 mg per ear for both Calendulaglycoside A and B [1] [2].

Anti-tumor-promoting Activity

Experimental Protocol: The inhibitory effects on Epstein-Barr virus early antigen (EBV-EA)
activation induced by TPA were tested. This is a primary screening test for compounds that might
inhibit tumor promotion. Both compounds showed moderate inhibitory effects with IC₅₀ values in

the range of 471-487 mol ratio/32 pmol TPA [1] [2].

Antiviral Activity (SARS-CoV-2)

Experimental Protocol: The activity was assessed through computational studies targeting the

SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication [3] [4].

Molecular Docking: The binding affinity of isolated compounds to the Mpro (PDB ID: 6LU7)

was calculated and compared to a co-crystallized inhibitor (N3).
Molecular Dynamics (MD) Simulation: A 100 ns MD simulation was performed for the most

promising compounds to assess the stability of the ligand-protease complex in an explicit
solvent model.

Key Findings for Calendulaglycoside A:
It achieved a superior binding score than the N3 inhibitor in molecular docking [3] [4].

MD simulations demonstrated its preferential stability within the Mpro binding pocket over the
N3 inhibitor beyond 40 ns [3] [4].

The 17β-glucosyl and carboxylic 3α-galactosyl moieties were identified as critical for
binding via high electrostatic interactions [3] [4].

The following diagram illustrates this computational workflow:
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Key Insights for Researchers

Promising Antiviral Target: Calendulaglycoside A stands out for its potential as a SARS-CoV-2 Mpro

inhibitor guided by robust computational data, suggesting a direction for future experimental
validation [3] [4].

Shared Anti-inflammatory Profile: Both compounds demonstrate equivalent potency in the TPA-
induced inflammation model, indicating a common mechanism of action for this specific activity [1] [2].

Knowledge Gap: The search results reveal a significant lack of experimental data on
Calendulaglycoside B's antiviral properties and other specific activities, highlighting an area for
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future research.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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